4-(furan-3-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride
CAS No.: 2034496-70-1
Cat. No.: VC6769892
Molecular Formula: C14H13ClN2O2S
Molecular Weight: 308.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034496-70-1 |
|---|---|
| Molecular Formula | C14H13ClN2O2S |
| Molecular Weight | 308.78 |
| IUPAC Name | 4-(furan-3-yl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C14H12N2O2S.ClH/c1-17-13-5-3-2-4-11(13)15-14-16-12(9-19-14)10-6-7-18-8-10;/h2-9H,1H3,(H,15,16);1H |
| Standard InChI Key | LYMVUZLHWMRQGM-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC2=NC(=CS2)C3=COC=C3.Cl |
Introduction
4-(furan-3-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride is a synthetic organic compound belonging to the thiazole class of heterocyclic compounds. It is characterized by its molecular formula, C14H13ClN2O2S, and molecular weight of 308.8 g/mol . This compound is of interest due to its potential biological activities, including antimicrobial and anticancer properties, which are common among thiazole derivatives.
Synthesis Methods
The synthesis of 4-(furan-3-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride typically involves the formation of the thiazole ring through a cyclization reaction. This can be achieved by reacting a thiourea derivative with a haloketone. Subsequent substitution reactions can introduce the furan and methoxyphenyl groups. The final step involves converting the amine to its hydrochloride salt using hydrochloric acid.
Biological Activities
Thiazole derivatives, including 4-(furan-3-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride, are studied for their potential antimicrobial and anticancer activities. These compounds often exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal properties . Their anticancer activity is attributed to their ability to inhibit key enzymes involved in cell proliferation.
Research Findings and Applications
Recent studies on thiazole derivatives highlight their potential as pharmaceutical agents. For instance, compounds with similar structures have shown promising results in inhibiting bacterial DNA replication and transcription, making them candidates for antimicrobial drugs. Additionally, their anticancer properties have been explored through molecular docking studies, which help understand how these compounds interact with biological targets .
Comparison with Similar Compounds
4-(furan-3-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride can be compared with other thiazole derivatives, such as N-(4-fluoro-3-methoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride, which also exhibits antimicrobial and anticancer activities. The presence of different substituents on the phenyl ring can influence the compound's reactivity and biological activity.
Future Directions
Further research is needed to fully explore the biological activities of 4-(furan-3-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride. This includes detailed biochemical studies to understand its mechanism of action and potential applications in medicine and industry. Additionally, optimizing synthetic routes for industrial production could enhance its availability for research and development purposes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume